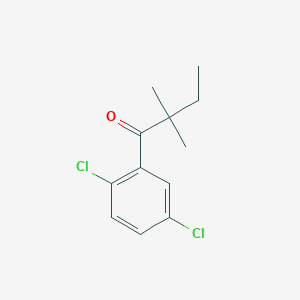

2',5'-Dichloro-2,2-dimethylbutyrophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O/c1-4-12(2,3)11(15)9-7-8(13)5-6-10(9)14/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJUJFHEUKJXLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642456 | |

| Record name | 1-(2,5-Dichlorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-96-3 | |

| Record name | 1-(2,5-Dichlorophenyl)-2,2-dimethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dichlorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 ,5 Dichloro 2,2 Dimethylbutyrophenone

Strategies for Butyrophenone (B1668137) Scaffold Construction and Functionalization

The formation of the carbon-carbon bond between the aromatic ring and the acyl group is a critical step in synthesizing the butyrophenone scaffold. Several established methods are employed for this purpose, each with distinct advantages and applications.

The Friedel-Crafts acylation is a powerful and widely used method for the synthesis of aromatic ketones. sapub.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov For the synthesis of 2',5'-Dichloro-2,2-dimethylbutyrophenone, this approach typically utilizes 1,4-dichlorobenzene (B42874) as the aromatic substrate and 2,2-dimethylbutyryl chloride as the acylating agent.

The reaction mechanism proceeds through the formation of an acylium ion, generated from the reaction between the acyl chloride and the Lewis acid. This electrophilic acylium ion is then attacked by the electron-rich aromatic ring of 1,4-dichlorobenzene. The use of 1,4-dichlorobenzene as the starting material directly ensures the desired 2,5-dichloro substitution pattern on the final product, circumventing issues of regioselectivity that would arise from chlorinating the butyrophenone molecule directly. google.com

Research has shown that reaction conditions can be optimized to achieve high yields. For instance, by reacting 1,4-dichlorobenzene with benzoyl chloride (a similar acyl halide) in the presence of aluminum chloride at elevated temperatures (e.g., 170°C), the corresponding 2,5-dichlorobenzophenone (B102398) was obtained in a 64% yield with no other isomers detected. google.com The use of aroyl halides other than chlorides, such as bromides, is also possible. google.com This method is advantageous because it avoids the use of highly toxic solvents like nitrobenzene, which were common in older procedures. google.com

| Reactants | Catalyst | Temperature | Yield of Dichlorinated Product | Source |

| 1,4-Dichlorobenzene, Benzoyl Chloride | Aluminum Chloride | 170°C | 64% | google.com |

| Phenyl ether, 2,5-Dichlorobenzoic acid | Trifluoroacetic anhydride / Phosphoric acid | Not specified | 78% | researchgate.net |

This table presents data for the synthesis of related dichlorobenzophenones to illustrate the utility of the Friedel-Crafts reaction.

Grignard reagents offer a versatile alternative for forming the carbon-carbon bond necessary for ketone synthesis. libretexts.org A plausible Grignard-based synthesis of this compound would involve the reaction of a Grignard reagent derived from a dichlorinated benzene (B151609) with a suitable derivative of 2,2-dimethylbutyric acid.

Specifically, 2,5-dichlorophenylmagnesium bromide could be prepared by reacting 1-bromo-2,5-dichlorobenzene with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF). This organometallic species then serves as a potent nucleophile. The subsequent reaction of this Grignard reagent with an acyl chloride, such as 2,2-dimethylbutyryl chloride, would yield the target ketone, this compound. This reaction is effective because the highly polarized carbon-magnesium bond attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride leaving group. youtube.com

Alternatively, esters can be used as substrates. Grignard reagents react with esters to produce tertiary alcohols, where two identical alkyl or aryl groups from the Grignard reagent are added. libretexts.org To synthesize a ketone, a more controlled reaction with a carboxylate, often activated in a specific manner, would be necessary to prevent over-addition. libretexts.org The Grignard pathway is particularly useful but requires careful control of reaction conditions and exclusion of water and other protic functional groups, which would rapidly quench the reagent. libretexts.orgyoutube.com

Beyond traditional methods, modern organic chemistry offers a suite of powerful carbon-carbon bond-forming reactions that could be adapted for the synthesis of butyrophenone derivatives. sigmaaldrich.com These methods, particularly transition-metal-catalyzed cross-coupling reactions, are prized for their efficiency and functional group tolerance. researchgate.net

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium complex. researchgate.net A potential route could involve the coupling of a 2,5-dichlorophenylboronic acid with an activated form of 2,2-dimethylbutyric acid.

Heck-Mizoroki Reaction: This reaction forms a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by palladium. researchgate.net While not a direct route to ketones, it can be used to construct complex carbon skeletons that could be later oxidized to the desired butyrophenone.

Dehydrative Coupling: Newer strategies focus on increasing atom economy by forming C-C bonds through the elimination of a water molecule. researchgate.net Such methods could potentially involve the direct condensation of a dichlorinated phenol (B47542) derivative with a suitable precursor under acidic catalysis. researchgate.net

These advanced methods offer powerful alternatives for constructing complex molecules and are central to modern synthetic chemistry, although their application to this specific target may be less direct than Friedel-Crafts acylation. researchgate.netpitt.edu

Regioselective Dichlorination Techniques on the Aromatic Ring System

Direct dichlorination of the unsubstituted 2,2-dimethylbutyrophenone molecule presents significant regioselectivity challenges. The acyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. However, the presence of this deactivating group makes the aromatic ring less reactive, potentially requiring harsh reaction conditions. youtube.com

Furthermore, direct halogenation would likely lead to a mixture of isomers. The incoming electrophile (Cl+) would be directed to the positions meta to the acyl group (positions 3' and 5'). Achieving the desired 2',5'-dichloro pattern via this route would be difficult to control and would likely result in a low yield of the target compound alongside other isomers, necessitating complex purification steps. Therefore, direct halogenation of the pre-formed butyrophenone scaffold is generally not a favored synthetic route for this specific isomer.

A more effective and widely adopted strategy for ensuring the correct regiochemistry is to begin with an aromatic precursor that already contains the desired substitution pattern. The synthesis of this compound is most efficiently accomplished by using a starting material where the chlorine atoms are already in the 1 and 4 positions of the benzene ring.

The premier example of this approach is the Friedel-Crafts acylation of 1,4-dichlorobenzene, as detailed in section 2.1.1. google.com In this pathway, the regiochemistry of the final product is unequivocally controlled by the choice of the starting material. The acylation reaction proceeds on the dichlorinated ring, directly yielding the 2',5'-dichloro-substituted ketone. This method elegantly bypasses the problems of isomeric contamination associated with direct halogenation of a substituted benzene ring. google.com

Another example of precursor functionalization involves the nitration of p-dichlorobenzene to form 2,5-dichloronitrobenzene, which can be achieved with high purity using a phase transfer catalyst. google.com While this specific intermediate would require further steps (e.g., reduction of the nitro group, diazotization, and substitution) to become a substrate for ketone formation, it illustrates the principle of establishing the correct halogen substitution pattern on a simple benzene derivative before building a more complex molecule.

Introduction and Stereocontrol of the 2,2-Dimethylbutyryl Moiety

The 2,2-dimethylbutyryl group is characterized by a quaternary carbon atom, which presents a significant synthetic challenge. The construction of this moiety requires specialized methods to overcome the steric hindrance associated with forming a carbon center bonded to four other carbon atoms. While the specific quaternary center in 2,2-dimethylbutyrophenone is achiral, the principles of stereocontrol are crucial in broader contexts and for the synthesis of chiral analogues or precursors.

The formation of the quaternary carbon at the C2 position of the butyryl chain is a critical step in synthesizing the acylating agent required for the subsequent Friedel-Crafts reaction. Two primary strategies for this construction are enolate alkylation and modern hydroalkylation techniques.

Enolate Alkylation: A classical and effective method involves the sequential alkylation of an enolate derived from a carboxylic acid derivative. For instance, a pseudoephedrine amide can be used as a chiral auxiliary to direct the stereoselective alkylation of a precursor like butyramide. Protocols demonstrate that α,α-disubstituted pseudoephedrine amides can be formed and subsequently alkylated with high diastereoselectivity. nih.gov This process typically involves deprotonation with a strong base like lithium diisopropylamide (LDA) to form the enolate, followed by the introduction of alkyl halides. nih.gov While effective, this method requires stoichiometric use of strong bases and careful control of reaction conditions to manage potential side reactions.

Dual-Catalyst Hydroalkylation: More recent advancements offer alternative routes. A dual catalytic system using manganese and nickel has been developed for the hydroalkylation of unactivated olefins with unactivated alkyl halides, providing a novel pathway to aliphatic quaternary carbons. nih.gov This method employs metal-hydride hydrogen atom transfer (MHAT) to generate a tertiary radical from an olefin with high regioselectivity, which is then intercepted by a nickel catalyst to couple with an alkyl halide. nih.gov This approach avoids the use of stoichiometric organometallic reagents and proceeds under mild conditions, making it a potentially valuable, modern alternative for constructing the 2,2-dimethylbutyryl skeleton from simple olefin precursors.

| Method | Description | Key Reagents | Advantages | Challenges |

| Enolate Alkylation | Sequential alkylation of a carbonyl compound via its enolate. nih.gov | Carboxylic acid derivative, Strong Base (e.g., LDA), Alkyl Halides. nih.gov | Well-established, high diastereoselectivity with chiral auxiliaries. nih.gov | Requires stoichiometric strong base, cryogenic temperatures may be needed. |

| Dual-Catalyst Hydroalkylation | Mn/Ni catalyzed coupling of an olefin and an alkyl halide. nih.gov | Olefin, Alkyl Halide, Mn catalyst, Ni catalyst, Silane reductant. nih.gov | Mild conditions, high functional group tolerance, avoids stoichiometric organometallics. nih.gov | Catalyst sensitivity, potential for side reactions like protodehalogenation. nih.gov |

Asymmetric synthesis aims to produce a chiral compound in a high enantiomeric excess. nih.gov While this compound itself is achiral, the methodologies of asymmetric synthesis are theoretically applicable for creating chiral derivatives or for use in synthetic pathways that proceed through chiral intermediates.

Theoretical strategies to achieve stereocontrol in the synthesis of the 2,2-dimethylbutyryl moiety or its analogues could include:

Chiral Auxiliaries: This is a well-established method where an achiral starting material is covalently bonded to a chiral molecule (the auxiliary). As demonstrated in the synthesis of pseudoephedrine amides, the auxiliary guides the stereochemical outcome of a subsequent reaction, such as alkylation, before being cleaved to yield the enantiomerically enriched product. nih.govmdpi.com

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate a large amount of a chiral product. For the synthesis of butenolides and butyrolactones, catalytic asymmetric aldol (B89426) reactions and Mannich reactions have been extensively explored. nih.gov A similar strategy could theoretically be applied, for example, in an asymmetric conjugate addition to a suitable α,β-unsaturated precursor to set the quaternary stereocenter.

Enzymatic Reactions: Biocatalysis offers a powerful tool for asymmetric synthesis. Ene-reductases (ERs) have been used for the asymmetric reduction of C=C double bonds in precursors to produce chiral dimethyl 2-methylsuccinate with high enantioselectivity. mdpi.com A similar enzymatic reduction of a suitably designed α,β-unsaturated precursor could theoretically provide an enantioselective route to a chiral 2,2-dimethylbutyryl derivative.

Optimization of Reaction Conditions and Process Parameters for Scalable Synthesis

The core transformation for synthesizing this compound is the Friedel-Crafts acylation of 1,4-dichlorobenzene. masterorganicchemistry.com Optimization of this reaction is crucial for achieving high yield, selectivity, and cost-effectiveness on a larger, industrial scale. Research has focused on moving beyond traditional methods that require stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like aluminum trichloride (B1173362) (AlCl₃). researchgate.netresearchgate.net

The choice of solvent and the reaction temperature are critical parameters that significantly influence the outcome of the Friedel-Crafts acylation.

Solvent Effects: Traditionally, halogenated hydrocarbons such as 1,2-dichlorobenzene (B45396) have been used as solvents for Friedel-Crafts reactions. researchgate.net However, environmental and safety concerns have driven research toward alternatives. Ionic liquids (ILs) have emerged as promising media, acting as both solvent and catalyst promoter, while offering benefits like high thermal stability and low vapor pressure. beilstein-journals.org Tunable aryl alkyl ionic liquids (TAAILs) have been successfully used for iron-catalyzed Friedel-Crafts acylations. beilstein-journals.org In some cases, solvent-free conditions are possible, particularly when using solid catalysts like zinc oxide, which simplifies workup and reduces waste. researchgate.net

Temperature Control: Temperature is a key variable for optimization. Higher temperatures can increase the reaction rate but may also lead to undesirable side products or catalyst degradation. For instance, in the acylation of 4-arylbutyric acids, reactions are often conducted at elevated temperatures. researchgate.net Conversely, some highly reactive systems may require lower temperatures to maintain selectivity. Response surface methodology (RSM) has been used to optimize reaction parameters, including temperature, to maximize product yield in a short time. nih.gov

The development of efficient and reusable catalysts is at the forefront of modern Friedel-Crafts chemistry. The goal is to replace the stoichiometric AlCl₃ with catalytic systems that are more environmentally benign and economical. researchgate.netchemistryjournals.net

Heterogeneous Catalysts: Solid acid catalysts are highly attractive for industrial processes due to their ease of separation and potential for regeneration and reuse. Zeolites, particularly Zeolite Y, have been identified as effective and reusable catalysts for the acylation of aromatic compounds. researchgate.net Metal oxides, such as zinc oxide (ZnO), have been shown to catalyze the acylation of even unactivated aromatic rings like chlorobenzene (B131634) under solvent-free conditions. researchgate.net

Homogeneous Catalysts: While heterogeneous systems are often preferred for scalability, significant advances have been made in homogeneous catalysis. Metal triflates, such as hafnium triflate (Hf(OTf)₄) and lanthanide triflates (Ln(OTf)₃), are powerful Lewis acids that can catalytically promote Friedel-Crafts acylation. chemistryjournals.net These catalysts are often recoverable and can be reused. chemistryjournals.net Iron(III) chloride, a cost-effective and less toxic metal salt, has proven effective for acylations when used in conjunction with ionic liquids. beilstein-journals.org Recently, antimony pentahalide catalysts have also been disclosed as effective for Friedel-Crafts reactions. google.com

| Catalyst System | Typical Substrate | Key Advantages | Reference |

| AlCl₃ (Stoichiometric) | Benzene, Toluene (B28343) | High reactivity, well-established. | masterorganicchemistry.com |

| Zeolite Y | Benzofuran derivatives | Reusable, environmentally friendly, suitable for fixed-bed reactors. | researchgate.net |

| ZnO (Solvent-Free) | Anisole, Chlorobenzene | Reusable (up to 3 times), mild room temperature conditions, eco-friendly. | researchgate.net |

| Hf(OTf)₄ / TfOH | Benzene, Chlorobenzene | Catalytic amounts, high turnover, effective for unactivated arenes. | chemistryjournals.net |

| FeCl₃ in Ionic Liquid | Anisole, Benzene derivatives | Uses inexpensive iron, air and water stable system, allows for multigram scale. | beilstein-journals.org |

Purification and Isolation Techniques for High Purity Research Samples

Obtaining this compound in high purity is essential for accurate analytical characterization and subsequent use in research. The purification strategy must effectively remove unreacted starting materials, catalyst residues, and, crucially, any isomeric byproducts.

The primary methods for purification include:

Crystallization: This is a powerful technique for purifying solid compounds. moravek.comwikipedia.org An ideal solvent is one in which the target compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution or are insoluble at high temperatures. masterorganicchemistry.com Slow cooling can yield large, high-purity crystals. masterorganicchemistry.com

Distillation: If the product is a high-boiling liquid, vacuum distillation can be used to separate it from non-volatile impurities or solvents with significantly different boiling points. moravek.commasterorganicchemistry.com

Chromatography: For obtaining very high purity samples, especially for research purposes, chromatography is the method of choice. moravek.commasterorganicchemistry.com

Column Chromatography: This technique uses a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase to separate components of a mixture based on differences in polarity. researchgate.net It is highly effective for removing impurities and separating isomers that may have slight differences in polarity.

High-Performance Liquid Chromatography (HPLC): For the highest purity standards, preparative HPLC is employed. This method uses high pressure to pass the solvent through columns packed with very fine particles, providing high resolution and separation efficiency. lut.fi Automated preparative LC/MS systems can rapidly purify compound libraries, isolating the desired product with high precision. lut.fi

The purification of Friedel-Crafts products can be complicated by the formation of isomers. The acylation of 1,4-dichlorobenzene could theoretically lead to substitution at different positions, and separating these closely related isomers can be challenging, often requiring high-resolution chromatographic techniques. researchgate.net

Chromatographic Separations (Column, Flash, HPLC)

Chromatographic methods are powerful tools for the separation of this compound from complex reaction mixtures based on the differential partitioning of the compound between a stationary phase and a mobile phase.

Column and Flash Chromatography:

Column chromatography, particularly the more rapid flash chromatography technique, is a standard method for the preparative purification of butyrophenone derivatives. orgsyn.orgucsb.edu The choice of stationary phase is typically silica gel, owing to its versatility and effectiveness in separating compounds of moderate polarity like aromatic ketones.

The selection of an appropriate eluent system is crucial for achieving good separation. For compounds of this nature, a non-polar solvent system, often a mixture of hexanes or heptane (B126788) with a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane, is employed. The optimal solvent ratio is determined by thin-layer chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.3 for the target compound. ucsb.edu A gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, can be effective for separating the desired product from both less polar impurities and more polar byproducts.

A general procedure for flash chromatography would involve dissolving the crude product in a minimal amount of a suitable solvent, such as dichloromethane, and adsorbing it onto a small amount of silica gel or Celite. orgsyn.org This dry-loading method is often preferred as it can lead to better resolution. The column is packed with silica gel and equilibrated with the initial, low-polarity eluent. After loading the sample, the eluent is passed through the column under positive pressure, and fractions are collected and analyzed by TLC or another suitable method to identify those containing the pure product.

Table 1: Illustrative Parameters for Flash Chromatography Purification

| Parameter | Value/Condition |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System | Hexane (B92381)/Ethyl Acetate Gradient (e.g., 98:2 to 90:10) |

| Sample Loading | Dry loading on silica gel |

| Detection | UV visualization (254 nm) or TLC analysis |

High-Performance Liquid Chromatography (HPLC):

For analytical purity assessment and small-scale preparative separations, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase (RP-HPLC) setup is typically employed for butyrophenone derivatives. sielc.comresearchgate.net

In RP-HPLC, a non-polar stationary phase, most commonly a C18-functionalized silica column, is used with a polar mobile phase. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com Isocratic elution, where the mobile phase composition remains constant, or gradient elution can be used. Detection is usually performed using a UV detector at a wavelength where the aromatic ketone exhibits strong absorbance.

While specific HPLC data for this compound is not widely published, a method for the closely related 2',5'-Dichloro-2-hydroxybenzophenone utilizes a C18 column with a mobile phase of acetonitrile and water with phosphoric acid. sielc.com A similar system would be a logical starting point for method development for the target compound.

Table 2: Representative RP-HPLC Method Parameters

| Parameter | Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) researchgate.net |

Recrystallization and Distillation Methods

Recrystallization:

Recrystallization is a widely used and effective technique for the final purification of solid organic compounds like this compound. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while impurities are either very soluble or insoluble at all temperatures.

For dichlorinated benzophenones, which are structurally analogous to the target compound, non-polar solvents have proven effective. A patent for the preparation of 2,5-dichlorobenzophenones describes the use of hexane and toluene for recrystallization to obtain the pure product. google.com The crude solid is dissolved in a minimal amount of the hot solvent, and the solution is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The purified solid is then collected by filtration.

Table 3: Potential Solvents for Recrystallization

| Solvent | Rationale |

| Hexane | Effective for non-polar, aromatic compounds. google.com |

| Toluene | Higher boiling point allows for a wider solubility range. google.com |

| Ethanol/Water | A mixed solvent system can be fine-tuned for optimal solubility. |

| Isopropanol | A common solvent for recrystallizing moderately polar organic solids. |

Distillation:

While distillation is a primary method for purifying liquids, it can also be employed in the purification of solids that are stable at their boiling point, typically under reduced pressure (vacuum distillation). For a compound like this compound, which is expected to be a high-boiling solid, distillation would likely be used to remove lower-boiling impurities or as part of a larger purification scheme.

A hybrid approach involving distillation followed by crystallization has been shown to be effective for purifying dichlorinated phenols. ucsb.edu In such a process, a preliminary distillation under reduced pressure can enrich the fraction containing the desired product, which is then subjected to recrystallization to achieve high purity. However, the vapor pressures of isomeric byproducts may be very similar, making fractional distillation challenging. ucsb.edu A patent for the synthesis of 2,4-dichloroacetophenone from m-dichlorobenzene mentions a purification process that includes washing, underpressure distillation to remove volatiles, and subsequent crystallization. google.com

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 ,5 Dichloro 2,2 Dimethylbutyrophenone

Mechanistic Pathways of Key Synthetic Transformations

The synthesis and subsequent reactions of 2',5'-Dichloro-2,2-dimethylbutyrophenone proceed through well-established organic chemistry mechanisms, which are influenced by the unique substituents of the molecule.

The specific 2',5'-dichloro substitution pattern on the aromatic ring is most plausibly achieved through the Friedel-Crafts acylation of a pre-dichlorinated benzene (B151609) ring, rather than the direct chlorination of 2,2-dimethylbutyrophenone. The acyl group of a butyrophenone (B1668137) is deactivating and directs incoming electrophiles to the meta positions. libretexts.org Direct dichlorination would likely yield a 3',5'-dichloro isomer.

Therefore, a more probable synthetic route involves the Friedel-Crafts acylation of 1,4-dichlorobenzene (B42874). In this electrophilic aromatic substitution (EAS) reaction, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from an acyl halide like 2,2-dimethylbutanoyl chloride.

Mechanism Steps:

Formation of the Acylium Ion: The Lewis acid abstracts the chloride from 2,2-dimethylbutanoyl chloride to form a resonance-stabilized acylium ion.

Nucleophilic Attack: The π-electron system of the 1,4-dichlorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. The chlorine atoms on the ring are deactivating but act as ortho, para-directors. libretexts.org The acylation occurs at the position ortho to one chlorine and meta to the other (the C2 position), as this is the most activated site.

Rearomatization: The resulting carbocation intermediate, known as an arenium ion or sigma complex, is resonance-stabilized. A weak base (like the [AlCl₄]⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst to yield this compound. youtube.com

The term "nucleophilic addition-elimination" typically describes reactions of carboxylic acid derivatives (like acyl chlorides or esters) where a leaving group is expelled to regenerate a carbonyl group. libretexts.orgyoutube.com However, for ketones such as this compound, the characteristic reaction is nucleophilic addition . libretexts.orgallstudiesjournal.com

The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon. The polarization of the carbon-oxygen double bond (C=O) renders the carbon atom electron-poor and susceptible to attack. libretexts.org

Mechanism Steps:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon atom.

Formation of Tetrahedral Intermediate: The π-electrons of the carbonyl bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The negatively charged oxygen atom of the alkoxide intermediate is a base. In a subsequent step, it is typically protonated by a weak acid (like water or an acid added during workup) to yield a neutral alcohol product. libretexts.orgyoutube.com

Crucially, unlike an acyl halide, the alkyl and aryl groups attached to the ketone's carbonyl carbon are not good leaving groups. Therefore, the reaction terminates at the addition stage after protonation, and an elimination step to reform a double bond does not occur. libretexts.org

| Nucleophile (Example) | Reagent | Product Type |

| Hydride Ion (H⁻) | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Organometallic (R⁻) | CH₃MgBr (Grignard) | Tertiary Alcohol |

| Amine (RNH₂) | Primary Amine | Imine (Schiff Base) allstudiesjournal.com |

| Cyanide Ion (CN⁻) | HCN, KCN | Cyanohydrin |

Grignard reactions are a classic example of nucleophilic addition to a carbonyl group. allstudiesjournal.com The reaction of this compound with a Grignard reagent (R-MgX) results in the formation of a tertiary alcohol.

Mechanism Steps:

Nucleophilic Attack: The highly nucleophilic carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon of the butyrophenone. youtube.com

Alkoxide Formation: The electron pair from the C=O π-bond shifts to the oxygen, forming a magnesium alkoxide salt as a tetrahedral intermediate.

Protonation (Workup): Subsequent addition of an aqueous acid (e.g., H₃O⁺) protonates the alkoxide, yielding the final tertiary alcohol product and magnesium salts. youtube.com

The bulky tert-butylmethyl group adjacent to the carbonyl, combined with the substituted phenyl ring, introduces significant steric hindrance, which may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) compared to less hindered ketones.

| Grignard Reagent | Resulting Tertiary Alcohol |

| Methylmagnesium Bromide (CH₃MgBr) | 2-(2,5-dichlorophenyl)-2,3,3-trimethylbutan-2-ol |

| Ethylmagnesium Bromide (CH₃CH₂MgBr) | 3-(2,5-dichlorophenyl)-3,4,4-trimethylpentan-3-ol |

| Phenylmagnesium Bromide (C₆H₅MgBr) | 2-(2,5-dichlorophenyl)-2-(1,1-dimethylethyl)-1-phenylethanol |

Intramolecular and Intermolecular Reactivity Studies

The reactivity of this compound is a balance between the electronic effects of its substituents and steric factors.

Carbonyl α-substitution reactions proceed through the formation of an enol or enolate intermediate, which requires the presence of at least one hydrogen atom on the α-carbon. msu.eduwikipedia.org The α-carbon in this compound is the carbon atom adjacent to the carbonyl group within the 2,2-dimethylbutyl chain.

A defining structural feature of this specific molecule is the absence of α-hydrogens . The α-carbon is a quaternary carbon, bonded to two methyl groups, a tert-butyl group, and the carbonyl carbon. Consequently, the formation of an enol or enolate ion is impossible for this compound. libretexts.org

This lack of α-hydrogens means that this compound cannot undergo a wide range of common carbonyl reactions, including:

Base- or acid-catalyzed α-halogenation. wikipedia.org

Aldol (B89426) and Claisen condensation reactions. fiveable.me

Alkylation at the α-carbon via an enolate. libretexts.org

This chemical inertness at the α-position is a direct result of its substitution pattern.

The reactivity of the carbonyl group is a function of the electrophilicity of its carbon atom and the nucleophilicity of its oxygen atom. youtube.com

Electrophilicity of the Carbonyl Carbon: The electrophilic character of the carbonyl carbon is enhanced by the presence of electron-withdrawing groups. youtube.com In this compound, the two chlorine atoms on the phenyl ring are strongly electronegative and withdraw electron density from the ring via the inductive effect. This effect is relayed to the carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack compared to an unsubstituted butyrophenone. youtube.com

Nucleophilicity of the Carbonyl Oxygen: The lone pairs of electrons on the carbonyl oxygen give it Lewis basicity and nucleophilic character. youtube.com It can be protonated by Brønsted acids or coordinate to Lewis acids. This interaction makes the carbonyl carbon even more electrophilic and is often the initial step in acid-catalyzed addition reactions. libretexts.org

Comparative Reactivity Data

| Compound | Electronic Effect at Carbonyl C | Steric Hindrance at Carbonyl C | Predicted Relative Reactivity with Nucleophiles |

| Acetone | Weakly donating (2x CH₃) | Low | High |

| Butyrophenone | Electron-withdrawing (Ph) | Moderate | Moderate |

| This compound | Strongly electron-withdrawing (Dichlorophenyl) | Very High | Low to Moderate |

| Pivalophenone | Electron-withdrawing (Ph) | Very High | Low |

Influence of Dichloro-Substitution on Aromatic Ring Reactivity and Selectivity

The presence of two chlorine atoms on the aromatic ring of this compound has a significant impact on its reactivity towards electrophilic and nucleophilic substitution reactions. Chlorine atoms are deactivating groups in electrophilic aromatic substitution, meaning they decrease the rate of reaction compared to unsubstituted benzene. stackexchange.com This deactivation stems from the inductive effect, where the high electronegativity of chlorine withdraws electron density from the aromatic ring, making it less attractive to electrophiles. libretexts.orgmsu.edu

Despite being deactivating, halogens are ortho-, para-directors. This is because of the resonance effect, where a lone pair of electrons on the chlorine atom can be donated to the aromatic ring, stabilizing the carbocation intermediate (the arenium ion) formed during ortho and para attack. libretexts.org In the case of this compound, the two chlorine atoms are situated at the 2' and 5' positions. The butyrophenone group, which is an acyl group, is also a deactivating group and a meta-director due to its electron-withdrawing nature. numberanalytics.comnumberanalytics.com

The combined influence of these three substituents dictates the position of any further substitution on the aromatic ring. The directing effects of the substituents are as follows:

The chlorine at the 2'-position directs incoming electrophiles to the 3' and 6' positions.

The chlorine at the 5'-position directs to the 4' and 6' positions.

The butyrophenone group at the 1'-position directs to the 3' and 5' positions.

The 3'-position is sterically hindered by the adjacent butyrophenone and 2'-chloro groups. The 5'-position is already substituted. Therefore, the most likely positions for electrophilic attack are the 4' and 6' positions, with the 6' position being electronically favored by both chlorine atoms. However, steric hindrance from the adjacent 5'-chloro group might influence the final product distribution.

In nucleophilic aromatic substitution (SNAr) reactions, the presence of electron-withdrawing groups like the chloro and acyl substituents is crucial. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. libretexts.orgsemanticscholar.orgnih.gov The strong deactivating nature of the butyrophenone group, coupled with the two chlorine atoms, makes the aromatic ring of this compound susceptible to nucleophilic attack, particularly at the positions ortho and para to the electron-withdrawing groups.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The kinetic and thermodynamic parameters of reactions involving this compound are dictated by the electronic and steric environment of the aromatic ring.

The rate of electrophilic aromatic substitution reactions is significantly lower for this compound compared to benzene due to the presence of three deactivating groups. The reaction rate can be determined experimentally by monitoring the disappearance of the reactant or the appearance of the product over time using techniques like spectroscopy or chromatography.

Illustrative Table of Relative Reaction Rates and Activation Energies for Electrophilic Nitration

| Compound | Relative Rate (Compared to Benzene) | Qualitative Activation Energy |

| Benzene | 1 | Base |

| Chlorobenzene (B131634) | 0.033 | Higher than Benzene |

| p-Dichlorobenzene | ~0.01 | Higher than Chlorobenzene |

| This compound | Expected to be <<0.01 | Significantly higher than Dichlorobenzene |

This table is illustrative and based on established principles of organic chemistry. The values for this compound are estimations.

In reactions that are reversible or can lead to multiple products, the final product distribution is determined by the thermodynamic stability of the products. For electrophilic aromatic substitution on this compound, the positions of substitution are governed by the directing effects of the existing substituents, as discussed earlier.

A classic example is the Friedel-Crafts acylation. While Friedel-Crafts reactions are generally difficult on strongly deactivated rings, under forcing conditions, a reaction might occur. libretexts.orgchemicalforums.com Studies on the benzoylation of dichlorobenzenes show that substitution does occur, with the product distribution being a result of the combined directing effects and steric hindrance. For instance, the benzoylation of p-dichlorobenzene yields 2,5-dichlorobenzophenone (B102398). rsc.org

For this compound, an electrophilic substitution reaction such as nitration would likely yield a mixture of isomers. The major products would be expected to be the 4'-nitro and 6'-nitro derivatives. The exact ratio would depend on the specific reaction conditions, including the nature of the electrophile, the solvent, and the temperature, which can influence the balance between kinetic and thermodynamic control.

Hypothetical Product Distribution for the Nitration of this compound

| Product | Predicted Distribution (%) | Rationale |

| 4'-nitro-2',5'-dichloro-2,2-dimethylbutyrophenone | Major | Electronically favored by the 5'-chloro group and less sterically hindered. |

| 6'-nitro-2',5'-dichloro-2,2-dimethylbutyrophenone | Major | Electronically favored by both chloro groups, but may have some steric hindrance. |

| 3'-nitro-2',5'-dichloro-2,2-dimethylbutyrophenone | Minor/Negligible | Sterically hindered and electronically disfavored by the meta-directing acyl group. |

This table represents a hypothetical product distribution based on the analysis of directing group effects and is for illustrative purposes.

Spectroscopic and Structural Analysis of this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data on the advanced spectroscopic characterization and structural analysis of the chemical compound this compound is not publicly available.

Efforts to locate specific research findings for this particular molecule, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, have been unsuccessful. Consequently, a detailed article with experimental data tables and in-depth analysis as per the requested outline cannot be generated at this time.

The investigation sought to uncover data pertaining to:

¹H and ¹³C NMR chemical shifts: Essential for determining the chemical environment of the hydrogen and carbon atoms within the molecule.

Two-dimensional (2D) NMR techniques (COSY, HSQC, HMBC, NOESY): These advanced methods are crucial for establishing the connectivity and spatial relationships between atoms, providing a complete structural map of the molecule.

Solid-State NMR: This technique would offer insights into the compound's structure in its solid form, including information on polymorphism and amorphous states.

Advanced NMR experiments: These could reveal details about the compound's conformational flexibility and dynamic behavior.

High-Resolution Mass Spectrometry (HRMS): This is the gold standard for determining the precise molecular weight and elemental composition of a compound, as well as for analyzing its fragmentation patterns upon ionization.

While general principles of these spectroscopic techniques are well-established, their application to this compound has not been documented in accessible scientific literature. Information was found for structurally related but distinct compounds, such as 2',5'-dichloroacetophenone (B105169) and 2,5-dichlorobenzophenone. However, the presence of the 2,2-dimethylpropyl group (neopentyl group) attached to the carbonyl in the target compound would significantly alter its spectroscopic signature, making data from these analogs unsuitable for a focused analysis.

The absence of this information suggests that this compound may be a novel compound, a research chemical with limited public data, or its characterization has been conducted in private industrial research without public disclosure.

Until dedicated synthesis and characterization studies for this compound are published, a detailed and scientifically accurate article on its advanced spectroscopic properties remains beyond reach.

Advanced Spectroscopic Characterization and Structural Analysis of 2 ,5 Dichloro 2,2 Dimethylbutyrophenone

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of organic molecules through controlled fragmentation. For 2',5'-Dichloro-2,2-dimethylbutyrophenone, MS/MS analysis would provide definitive evidence of its connectivity and substituent positions.

The electron ionization (EI) mass spectrum of butyrophenone (B1668137), a parent compound, is characterized by significant fragmentation, with key fragment ions observed at m/z 120 and 105. nih.govresearchgate.net The ion at m/z 120 arises from a McLafferty rearrangement, a characteristic fragmentation of ketones containing a γ-hydrogen, involving the loss of ethylene. nih.gov The fragment at m/z 105 corresponds to the benzoyl cation (C₆H₅CO⁺), resulting from α-cleavage of the bond between the carbonyl group and the alkyl chain. nih.govresearchgate.net

For this compound, the molecular ion peak (M⁺˙) would be expected, and its mass would confirm the elemental composition. The presence of two chlorine atoms would be indicated by a characteristic isotopic pattern for the molecular ion and its fragments, with (M+2)⁺˙ and (M+4)⁺˙ peaks. The fragmentation pattern is predicted to be dominated by cleavages adjacent to the carbonyl group and the tertiary butyl group.

Key predicted fragmentation pathways for this compound include:

α-Cleavage: Loss of the tert-butyl group (C(CH₃)₃) would lead to the formation of a dichlorobenzoyl cation. This is expected to be a prominent peak in the spectrum.

McLafferty-type Rearrangement: Although the classic McLafferty rearrangement requires a γ-hydrogen on a straight alkyl chain, related rearrangements can occur. However, the presence of the gem-dimethyl groups at the α-position might suppress this pathway in favor of other fragmentation routes.

Cleavage of the Dichlorophenyl Ring: Fragmentation of the aromatic ring can lead to the loss of chlorine atoms or HCl, providing further structural information.

A plausible fragmentation pattern is detailed in the table below, based on the principles of mass spectrometry of ketones and halogenated aromatic compounds. chemicalbook.comlibretexts.orgchemguide.co.ukslideshare.netlibretexts.org

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 246/248/250 [M]⁺˙ | 189/191 [M-C₄H₉]⁺ | 57 (C₄H₉) | Dichlorobenzoyl cation |

| 246/248/250 [M]⁺˙ | 57 [C(CH₃)₃]⁺ | 189/191 | tert-butyl cation |

| 189/191 | 161/163 [M-C₄H₉-CO]⁺ | 28 (CO) | Dichlorophenyl cation |

| 189/191 | 154 [M-C₄H₉-Cl]⁺ | 35 (Cl) | Chlorobenzoyl cation |

Vibrational Spectroscopy Applications for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. upi.edulibretexts.org The analysis of these bands allows for the confirmation of the molecular structure.

Carbonyl (C=O) Stretching: A strong absorption band is anticipated in the region of 1680-1700 cm⁻¹. For aromatic ketones, this band is typically found at lower wavenumbers compared to aliphatic ketones (around 1715 cm⁻¹) due to conjugation with the aromatic ring. libretexts.org The presence of electron-withdrawing chlorine atoms on the phenyl ring may slightly shift this frequency. For comparison, saturated open-chain ketones absorb around 1715 cm⁻¹. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations are expected as weak to medium bands just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). Aliphatic C-H stretching from the dimethyl and tert-butyl groups will appear as strong bands just below 3000 cm⁻¹ (around 2850-2970 cm⁻¹).

Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the dichlorophenyl ring. vscht.cz

C-Cl Stretching: The carbon-chlorine stretching vibrations typically appear in the fingerprint region, usually between 600 and 800 cm⁻¹. These bands can be strong and provide evidence for the chlorination of the aromatic ring.

tert-Butyl Group Bending: The characteristic bending vibrations for the tert-butyl group are expected around 1365 cm⁻¹ and 1395 cm⁻¹. upi.edu

A summary of the predicted FTIR absorption bands is presented below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3050 | Weak to Medium |

| Aliphatic C-H | Stretching | 2970 - 2850 | Strong |

| Carbonyl C=O | Stretching | 1700 - 1680 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

| tert-Butyl C-H | Bending | 1395 and 1365 | Medium |

| C-Cl | Stretching | 800 - 600 | Strong |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be valuable for confirming the presence of the aromatic ring and the carbon skeleton.

Aromatic Ring Vibrations: The symmetric "breathing" mode of the substituted benzene (B151609) ring is expected to give a strong and sharp signal in the Raman spectrum, typically around 1000 cm⁻¹. The exact position would be sensitive to the substitution pattern.

Carbonyl (C=O) Stretching: The carbonyl stretch, while strong in the IR, is often weaker in the Raman spectrum for ketones.

C-Cl Stretching: The C-Cl stretches are also observable in the Raman spectrum and can help confirm the presence of chlorine atoms.

Alkyl Group Vibrations: The C-C stretching and bending vibrations of the butyrophenone side chain will also be present.

A research article on the Raman spectra of various ketones, including butyrophenone, provides a reference for the expected vibrational modes. researchgate.net

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic Ring | Ring Breathing | ~1000 | Strong |

| Aromatic C=C | Stretching | 1600 - 1570 | Strong |

| Carbonyl C=O | Stretching | 1700 - 1680 | Medium to Weak |

| C-Cl | Stretching | 800 - 600 | Medium |

Electronic Spectroscopy and Photochemical Behavior

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions characteristic of a substituted aromatic ketone.

The UV-Vis spectrum of an aromatic ketone typically displays two main absorption bands:

π → π* Transition: A strong absorption band, often referred to as the K-band, is expected at shorter wavelengths (typically below 280 nm). This transition arises from the conjugated system of the benzene ring and the carbonyl group. For acetophenone, this band appears around 240 nm. The presence of chlorine substituents on the phenyl ring is likely to cause a bathochromic (red) shift of this band. Studies on chlorinated biphenyls have shown that increasing chlorine substitution can shift absorption maxima to longer wavelengths. nih.gov

n → π* Transition: A weaker absorption band, known as the R-band, is expected at longer wavelengths (typically above 300 nm). This transition involves the promotion of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. This transition is formally forbidden and thus has a low molar absorptivity. The absorption maximum for chlorine in the gas phase is around 330 nm. docbrown.info

The predicted UV-Vis absorption data is summarized in the table below.

| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Solvent Effects |

| π → π | ~250-270 | High | Minor shifts with solvent polarity |

| n → π | ~310-330 | Low | Hypsochromic (blue) shift in polar solvents |

Circular Dichroism (CD) Spectroscopy (for chiral derivatives, if applicable)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. As this compound is an achiral molecule, it will not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for instance, by substitution on the butyrophenone side chain, the resulting enantiomers would produce mirror-image CD spectra. This technique could then be used to determine the absolute configuration of the chiral derivative and study its conformational preferences in solution. The sign and magnitude of the Cotton effect associated with the n → π* transition of the carbonyl chromophore would be particularly informative.

Vacuum Ultraviolet (VUV) Spectroscopy for Electronic Structure

Vacuum Ultraviolet (VUV) spectroscopy is a powerful technique for probing the electronic structure of molecules by examining transitions from the ground state to high-energy excited electronic states. This method utilizes photons in the high-energy 100–200 nm wavelength range, which are absorbed by molecules, leading to the excitation of electrons from bonding or non-bonding orbitals to higher energy anti-bonding or Rydberg orbitals. Analysis of the VUV absorption spectrum provides valuable insights into the energies and nature of molecular orbitals.

The primary electronic transitions expected for this compound in the VUV region include:

π → π* transitions: These high-intensity absorptions arise from the excitation of electrons from the π bonding orbitals of the aromatic ring to the corresponding π* anti-bonding orbitals. The presence of chlorine substituents on the ring is expected to cause a bathochromic (red) shift of these transitions compared to unsubstituted benzene due to the electron-donating effect of the halogen lone pairs into the ring system.

n → σ* and n → π* transitions: The carbonyl group contributes a weaker n → π* transition, typically observed in the near-UV region, which involves the excitation of a non-bonding electron from the oxygen atom to the π* anti-bonding orbital of the C=O bond. In the VUV region, higher energy n → σ* transitions are also possible.

Rydberg transitions: At higher energies within the VUV range, Rydberg transitions can occur. These involve the excitation of an electron to a large, diffuse, high-energy atomic-like orbital that lies outside the valence shell of the molecule.

The interaction between the dichlorophenyl ring and the butyrophenone side chain will influence the precise energies of these transitions. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), would be instrumental in assigning the observed spectral features and providing a more detailed understanding of the electronic structure.

Table 1: Postulated VUV Absorption Maxima and Electronic Transitions for this compound (based on analogous compounds)

| Postulated Wavelength (λmax, nm) | Postulated Energy (eV) | Transition Type | Chromophore |

| ~180 | ~6.89 | π → π | Dichlorobenzene ring |

| ~195 | ~6.36 | π → π | Dichlorobenzene ring |

| ~210 | ~5.90 | n → σ | Carbonyl group |

| ~245 | ~5.06 | π → π | Conjugated System |

| ~280 | ~4.43 | n → π* | Carbonyl group |

Note: The data in this table is hypothetical and intended to be representative of the types of transitions expected for this class of compound. Actual experimental values may differ.

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and torsion angles, thereby establishing the exact conformation of the molecule in the solid state. Furthermore, it reveals how molecules pack together in the crystal lattice, which is governed by various intermolecular interactions.

As of the latest literature surveys, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, analysis of crystallographic data for structurally related dichlorinated aromatic ketones and substituted butyrophenones allows for a detailed and scientifically grounded discussion of the expected structural features.

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)

The crystal packing of this compound would be dictated by a combination of van der Waals forces and more specific intermolecular interactions, most notably halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic atom (such as oxygen, nitrogen, or another halogen). wikipedia.orgnih.gov In the case of the title compound, the chlorine atoms attached to the benzene ring can participate in halogen bonds.

Given the presence of the carbonyl group, a prominent intermolecular interaction would likely be a C–Cl···O=C halogen bond. arkat-usa.org The electrophilic region on the chlorine atom (the σ-hole) would align with the lone pair of electrons on the carbonyl oxygen of a neighboring molecule. nih.gov The strength and directionality of these halogen bonds play a crucial role in directing the supramolecular assembly of the molecules in the crystal. nih.gov

Table 2: Expected Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Halogen Bond | C–Cl | O=C | 3.00 - 3.30 |

| Halogen Bond | C–Cl | Cl–C | 3.30 - 3.60 |

| Hydrogen Bond | C–H (aromatic) | O=C | 2.20 - 2.60 |

| Hydrogen Bond | C–H (aliphatic) | O=C | 2.30 - 2.70 |

| π-π Stacking | Dichlorophenyl ring | Dichlorophenyl ring | 3.30 - 3.80 |

Note: The distances provided are typical values observed in related crystal structures and are for illustrative purposes.

Computational Chemistry and Theoretical Investigations of 2 ,5 Dichloro 2,2 Dimethylbutyrophenone

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies are instrumental in elucidating the intricate details of chemical reactions at a molecular level. For a compound like 2',5'-Dichloro-2,2-dimethylbutyrophenone, computational chemistry provides insights into how the molecule is synthesized and how it reacts with other chemical entities. This involves mapping the potential energy surface of a reaction, identifying the lowest energy path from reactants to products, and characterizing the high-energy transition states that govern the reaction rate.

The determination of activation energy barriers (Ea) and reaction pathways is a cornerstone of computational reaction dynamics. These calculations help predict the feasibility and rate of a chemical process. For this compound, key reaction pathways include its formation, typically via Friedel-Crafts acylation, and its subsequent reactions, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the dichlorinated ring. numberanalytics.com

Friedel-Crafts Acylation Pathway (Formation): The synthesis of this compound would likely involve the Friedel-Crafts acylation of 1,4-dichlorobenzene (B42874) with 2,2-dimethylbutyryl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org Computational studies on similar Friedel-Crafts reactions show that the mechanism involves several key steps:

Formation of the Acylium Ion: The Lewis acid activates the acyl chloride, leading to the formation of a resonance-stabilized acylium ion. This step is crucial for generating a potent electrophile. masterorganicchemistry.com

Electrophilic Attack: The aromatic ring (1,4-dichlorobenzene) acts as a nucleophile, attacking the electrophilic acylium ion. This is typically the rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com

Deprotonation: A base removes a proton from the intermediate carbocation (the sigma complex), restoring aromaticity and yielding the final ketone product. masterorganicchemistry.com

Reactions of the Ketone: The reactivity of the final product is dominated by the carbonyl group and the activated aromatic ring. Nucleophilic addition to the carbonyl carbon is a common reaction for ketones. masterorganicchemistry.com The presence of two electron-withdrawing chlorine atoms on the phenyl ring makes the carbonyl carbon even more electrophilic, potentially lowering the activation barrier for nucleophilic attack compared to non-halogenated butyrophenones.

Computational models, such as those employing Density Functional Theory (DFT), can calculate the free energy profile of these reaction pathways. For instance, studies on Pd-catalyzed intermolecular acylations have quantified the activation free energy for the C-C bond-forming reductive elimination step to be as low as 3.7 kcal/mol, while the preceding C-H activation step presented a much higher barrier of over 35 kcal/mol, identifying it as the rate-limiting step in that specific catalytic cycle. mdpi.com

| Reaction Type (Analogous System) | Key Step | Example Calculated Activation Energy (kcal/mol) | Significance |

| Friedel-Crafts Acylation | Attack of aromatic ring on acylium ion | ~15-25 (Typical Range) | Rate-determining step for ketone formation. masterorganicchemistry.com |

| Pd-Catalyzed Acylation | C-H Bond Activation | 35.8 - 38.4 | Can be the rate-limiting step in certain catalytic cycles. mdpi.com |

| Pd-Catalyzed Acylation | Reductive Elimination (C-C formation) | 3.7 | A facile step leading to the final ketone product. mdpi.com |

| α-Halogenation (Acid-Catalyzed) | Enol Formation | Varies | Rate-determining step for halogenation at the α-carbon. libretexts.org |

| Nucleophilic Addition | Attack of Nucleophile on C=O | Varies with Nucleophile | Key reaction of the carbonyl group; influenced by ring substituents. numberanalytics.com |

This table presents generalized or specific data from analogous systems to illustrate the types of energetic barriers relevant to the synthesis and reactivity of the title compound.

Global Electron Density Transfer (GEDT) is a critical concept within Molecular Electron Density Theory (MEDT) used to quantify the net charge transfer between interacting molecules at the transition state. nih.gov The magnitude of GEDT indicates the polar nature of a reaction. researchgate.net Reactions are classified as non-polar if the GEDT value is below 0.05 electrons (e), while values above 0.20 e signify a polar process. researchgate.net

For reactions involving this compound, the molecule's electronic structure is highly polarized. The two chlorine atoms and the carbonyl group are strongly electron-withdrawing, which reduces the electron density of the aromatic ring and makes the molecule a good electrophile. leverageedu.com Conversely, the tert-butyl group is electron-donating.

In a reaction with a nucleophilic species, a significant transfer of electron density from the nucleophile to the electrophilic butyrophenone (B1668137) framework is expected. Computational analysis allows for the precise calculation of this charge transfer. Studies have established a strong correlation where a higher GEDT at the transition state leads to a greater stabilization of the system, thereby lowering the activation Gibbs free energy and accelerating the reaction rate. nih.govmdpi.com This principle is fundamental to understanding why polar reactions are often faster than non-polar ones. nih.gov

The analysis of local electrophilicity indices, such as the Parr functions, can further pinpoint which atoms within the molecule are most susceptible to nucleophilic attack. mdpi.com For this compound, the carbonyl carbon would be a primary site of high electrophilicity, along with specific positions on the aromatic ring.

| GEDT Value at Transition State | Reaction Character | Impact on Activation Energy | Example Reaction Type |

| < 0.05 e | Non-polar | Relatively high; less electronic stabilization. | Non-polar Diels-Alder reactions. researchgate.net |

| > 0.20 e | Polar | Lowered; significant stabilization from charge transfer. | Polar Diels-Alder, Michael Additions, Electrophilic Aromatic Substitutions. nih.govmdpi.com |

This table conceptualizes the established relationship between GEDT and reaction energetics.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Derivation (Computational Aspects)

Chemoinformatics applies computational methods to analyze chemical information, enabling the prediction of molecular properties from their structure. Quantitative Structure-Activity Relationship (QSAR) models are a key part of this field, creating mathematical relationships between chemical structure and properties like reactivity or stability. nih.gov

To build predictive models, a molecule's structure must be converted into numerical values known as descriptors. Topological descriptors are numerical invariants derived from the two-dimensional graph of a molecule. nih.gov They encode information about atomic connectivity, size, shape, and branching.

Molecular Fingerprints are bit strings where each bit represents the presence or absence of a specific structural feature or substructure. They are used to quantify molecular similarity and to screen large databases for compounds with desired structural motifs. For chlorinated compounds, specific fingerprint patterns can be developed to distinguish between different homologues and transformation products. nih.govuzh.chresearchgate.net

For this compound, numerous descriptors could be calculated:

Topological Polar Surface Area (TPSA): Calculated from the contributions of polar atoms (in this case, the carbonyl oxygen), TPSA is a descriptor often related to transport properties but also influences intermolecular interactions that affect reactivity. nih.gov For the analogous acetophenone, the TPSA is 17.1 Ų. nih.gov

Molecular Complexity: This descriptor rates the intricacy of the molecular structure. Acetophenone has a complexity of 103. nih.gov The addition of two chlorine atoms and a tert-butyl group would significantly increase this value for the title compound.

Connectivity Indices (e.g., Randic, Wiener): These indices reflect the degree of branching and connectivity within the molecule. nih.gov

| Descriptor Type | Examples | Structural Information Encoded |

| Topological Indices | Wiener Index, Randic Index, Balaban J index | Molecular size, branching, shape, and connectivity. nih.gov |

| Property-Based | Topological Polar Surface Area (TPSA), Molar Refractivity (CMR) | Polarity, polarizability, and volume. nih.gov |

| Information Content | Shannon Index, Complexity | Intricacy of the molecular graph and electronic structure. nih.gov |

| Molecular Fingerprints | MACCS Keys, ECFP (Extended-Connectivity Fingerprints) | Presence or absence of predefined substructural fragments. |

This table lists common descriptors that would be used to numerically represent the structure of this compound in a QSAR model.

Once descriptors are calculated, QSAR models can be built to predict chemical reactivity and stability. While many QSAR studies focus on biological activity, the same principles apply to predicting purely chemical properties. For instance, models can predict a compound's susceptibility to degradation under specific conditions. nih.gov

Predictive stability modeling, often through Accelerated Stability Assessment Programs (ASAP), is a powerful tool for forecasting the long-term chemical stability of substances. mdpi.com This approach involves:

Stress Testing: Subjecting the compound to a range of harsh conditions (e.g., elevated temperature and humidity). acdlabs.com

Degradation Monitoring: Using analytical techniques like HPLC to identify and quantify degradation products over time. mdpi.com

Kinetic Modeling: Applying kinetic equations, such as the Arrhenius equation, to model the rate of each degradation reaction as a function of temperature and other factors. acdlabs.com

Prediction: Extrapolating the model to predict the shelf-life and degradation profile under standard storage conditions. nih.gov

For this compound, potential degradation pathways could include hydrolysis, oxidation of the alkyl chain, or further reactions involving the chlorinated ring. A predictive stability model would quantify the rates of these processes, allowing for an in-silico determination of its chemical shelf-life. Advanced models may even use AI and machine learning to handle complex, non-linear degradation patterns. casss.org

| Step in Predictive Stability Modeling | Description | Parameters Determined |

| 1. Experimental Design | Strategic selection of temperature, humidity, and time points for stress studies. | Relevant degradation pathways. |

| 2. Data Collection | Analytical measurement of the parent compound and its degradants at each time point. | Concentration vs. time data for each species. |

| 3. Kinetic Model Fitting | Application of rate laws (e.g., zero-order, first-order) and the Arrhenius equation to the data. | Rate constants (k), activation energy (Ea), frequency factor (A). acdlabs.com |

| 4. Shelf-Life Prediction | Extrapolation of the fitted model to long-term storage conditions (e.g., 25°C). | Time to reach a specified degradation limit (e.g., 90% purity). nih.gov |

| 5. Model Validation | Comparison of predictions with real-time, long-term stability data as it becomes available. | Accuracy and predictive power of the model (e.g., R², Q²). mdpi.com |

This table outlines the workflow for developing a predictive model for the chemical stability of a compound like this compound.

Synthesis and Academic Characterization of 2 ,5 Dichloro 2,2 Dimethylbutyrophenone Derivatives and Analogues

Rational Design Principles for Novel Derivatives and Analogues

Rational drug design relies on understanding the relationship between a molecule's structure and its properties. azolifesciences.com For butyrophenone (B1668137) derivatives, this involves targeted modifications to its core components: the butyryl side chain and the dichlorinated aromatic ring. nih.gov

The butyryl side chain, particularly the 2,2-dimethyl substitution, presents opportunities for fine-tuning the molecule's properties through stereoelectronic effects. Stereoelectronics describes how the spatial arrangement of electrons in orbitals influences molecular structure and reactivity. rsc.org

Modifications can be designed to alter the molecule's conformational preferences and the reactivity of adjacent bonds. For instance, replacing one of the methyl groups with other substituents (e.g., fluorine, hydroxyl) would introduce new electronic interactions. An electronegative substituent could deactivate adjacent C-H bonds, while strategic placement of lone-pair-bearing atoms like oxygen could activate specific C-H bonds through anomeric effects. rsc.org This principle allows for precise control over metabolic stability and receptor interaction geometry.

Table 1: Hypothetical Stereoelectronic Modifications of the Butyryl Side Chain

| Modification at C2 | Intended Stereoelectronic Effect | Potential Outcome |

|---|---|---|

| Replacement of CH₃ with CF₃ | Strong inductive withdrawal | Altered carbonyl reactivity, increased metabolic stability |

| Replacement of CH₃ with OCH₃ | Anomeric effect from oxygen lone pairs | Conformational restriction, potential activation of adjacent C-H bonds rsc.org |

Altering the substitution pattern on the aromatic ring is a fundamental strategy for modifying the electronic properties of the entire molecule. libretexts.orglibretexts.org The existing 2',5'-dichloro pattern can be varied in several ways:

Positional Isomers: Moving the chlorine atoms to other positions on the ring (e.g., 3',4'-dichloro, 2',4'-dichloro) would change the molecule's dipole moment and electronic distribution, affecting how it fits into a biological target site.

Additional Halogenation: Introducing a third halogen atom would further increase lipophilicity and could enhance binding through halogen bonding, a significant non-covalent interaction.

Table 2: Examples of Aromatic Ring Substituent Effects

| Substituent (S) | Nature of Group | Effect on Aromatic Ring Reactivity | Reference |

|---|---|---|---|

| -Cl (Halogen) | Deactivating (Inductive > Resonance) | Decreases rate of electrophilic substitution | masterorganicchemistry.com |

| -OCH₃ (Alkoxy) | Activating (Resonance > Inductive) | Increases rate of electrophilic substitution | masterorganicchemistry.com |

| -NO₂ (Nitro) | Deactivating (Strong EWG) | Strongly decreases rate of electrophilic substitution | libretexts.org |

A common strategy in medicinal chemistry is the replacement of a phenyl ring with a heterocyclic system, creating a bioisosteric analogue. researchgate.netnih.gov This can introduce new hydrogen bonding sites, improve solubility, and alter metabolic pathways. researchgate.net For butyrophenones, the dichlorophenyl moiety could be replaced by various aromatic heterocycles.

Research on related compounds has shown the successful synthesis of analogues where the phenyl ring is replaced by five-membered systems like oxazole (B20620) or thiazole, or fused systems such as benzisoxazole. researchgate.netresearchgate.net Other studies have explored replacing the piperidine (B6355638) ring found in many neuroleptic butyrophenones with bioisosteric equivalents like diazepane or tropane (B1204802) analogues to create conformationally restricted structures. nih.gov These modifications aim to produce molecules with novel properties while retaining the essential pharmacophoric elements of the butyrophenone scaffold. scispace.com

Advanced Synthetic Strategies for Derivative Libraries

To efficiently explore the structural variations outlined above, modern high-throughput synthetic methods are employed. These strategies allow for the rapid creation of large collections, or libraries, of related compounds.

Combinatorial chemistry encompasses methods to prepare a vast number of compounds in a single process. wikipedia.org A key technique is parallel synthesis, where reactions are run simultaneously in separate vessels, often using automated robotic systems and 96-well plates. cuny.eduuniroma1.it This contrasts with traditional one-at-a-time synthesis.

For creating a library of 2',5'-dichloro-2,2-dimethylbutyrophenone derivatives, a parallel synthesis approach could be used. For example, a common intermediate could be reacted with a diverse set of building blocks in each well of a microplate. mdpi.com The "split-mix" or "split and pool" synthesis strategy is another powerful combinatorial method, particularly for creating very large libraries on a solid support, where resin beads are mixed and split through successive reaction cycles. uniroma1.it These approaches are invaluable for generating molecular diversity and accelerating the discovery of compounds with desired properties. nih.gov

Table 3: Comparison of Synthetic Approaches

| Method | Description | Key Advantage |

|---|---|---|

| Traditional Synthesis | Compounds are made one at a time in a linear sequence. | High purity and characterization for each compound. |

| Parallel Synthesis | Multiple reactions are run simultaneously in separate vessels. cuny.edu | Increased throughput; identity of each product is known. |

| Combinatorial (Split-Mix) | Building blocks are added to mixed pools of a solid support. uniroma1.it | Can generate millions of compounds with minimal effort. |

Modern catalysis offers highly selective and environmentally friendly methods for synthesis.

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. illinois.edu A key advantage is their high stereoselectivity. For instance, ketoreductase enzymes can reduce a ketone to a specific chiral alcohol with very high enantiomeric excess. mdpi.comresearchgate.net This would be invaluable for synthesizing chiral derivatives of the butyrophenone side chain, providing access to single enantiomers that are crucial for studying biological activity. mdpi.com

Organocatalysis uses small organic molecules as catalysts. This field has grown rapidly, providing powerful methods for asymmetric synthesis without relying on potentially toxic or expensive metals. rsc.org An enantioselective organocatalytic reaction, such as a Mannich reaction, could be employed to construct chiral building blocks for more complex butyrophenone analogues. rsc.org These advanced catalytic methods enable the efficient and precise synthesis of structurally complex and chirally pure derivatives.

Rigorous Academic Characterization of Derivative Structures and Properties